molecular formula C17H24O B8622394 2,6-Dicyclopentyl-4-methylphenol CAS No. 41505-40-2

2,6-Dicyclopentyl-4-methylphenol

Cat. No. B8622394
CAS RN: 41505-40-2
M. Wt: 244.37 g/mol
InChI Key: FRAQIHUDFAFXHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04013473

Procedure details

840 g of cyclopentene are added dropwise to 648 g of p-cresol and 60 g of an acid-activated fuller's earth at 140° C. Next the mixture is stirred at 140° C for 15 h. After having removed the catalyst by filtration the mixture is fractionated. In the boiling range of 153°-156° C 540 g of 2,6-dicyclopentyl-4-methylphenol are obtained (0.8 mm Hg) and between 167°-170° C 422 g of a fraction (0.8 mm Hg) which is recrystallised from petroleum ether. Yield: 360 g of 2,5-dicyclopentyl-4-methylphenol. Melting point: 78° C.
Quantity
840 g
Type
reactant
Reaction Step One
Quantity
648 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[CH2:5][CH2:4][CH2:3][CH:2]=1.[CH:6]1[C:11]([OH:12])=[CH:10][CH:9]=[C:8]([CH3:13])[CH:7]=1>>[CH:1]1([C:6]2[CH:7]=[C:8]([CH3:13])[CH:9]=[C:10]([CH:1]3[CH2:5][CH2:4][CH2:3][CH2:2]3)[C:11]=2[OH:12])[CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
840 g
Type
reactant
Smiles
C1=CCCC1
Name
Quantity
648 g
Type
reactant
Smiles
C1=CC(=CC=C1O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
Next the mixture is stirred at 140° C for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After having removed the catalyst
FILTRATION
Type
FILTRATION
Details
by filtration the mixture

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C1(CCCC1)C1=C(C(=CC(=C1)C)C1CCCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 540 g
YIELD: CALCULATEDPERCENTYIELD 36.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.